Comprehensive Technical Guide: Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate in Modern Drug Discovery
Comprehensive Technical Guide: Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate in Modern Drug Discovery
Executive Summary
Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate (CAS: 39676-16-9) is a highly versatile heterocyclic building block and a critical intermediate in medicinal chemistry[1]. Structurally defined as the ethyl ester of 5-azaindole-3-acetic acid, this compound serves as a sophisticated bioisostere for traditional indole-3-acetic acid derivatives. By replacing the indole core with a 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold, researchers can fundamentally alter the physicochemical and pharmacokinetic profiles of target molecules, enhancing metabolic stability and introducing novel hydrogen-bonding vectors[2]. This whitepaper details the structural rationale, synthetic methodologies, and pharmacological applications of this essential chemical entity.
Chemical Architecture & Physicochemical Profiling
The architectural core of the molecule is 1H-pyrrolo[3,2-c]pyridine, characterized by a nitrogen atom at the 5-position of the indole-analogous ring system.
Causality in Design (Bioisosterism): The strategic incorporation of this pyridine nitrogen fundamentally alters the electronic landscape of the bicyclic system. This bioisosteric replacement diminishes the electron-rich nature of the pyrrole ring, enhancing metabolic stability against oxidative degradation. Furthermore, the pyridine nitrogen acts as a critical hydrogen-bond acceptor, improving aqueous solubility and enabling novel, high-affinity interactions with the hinge regions of target kinases[2].
Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate |
| CAS Number | 39676-16-9[1] |
| Molecular Formula | C11H12N2O2[1] |
| Molecular Weight | 204.22 g/mol [1] |
| Core Scaffold | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |
| Target Functionality | Bioisosteric intermediate / Building block |
Strategic Importance in Pharmacology
The 3-acetic acid and ester derivatives of azaindoles are privileged motifs in modern pharmacology, driving advancements across multiple therapeutic areas:
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Kinase Inhibition (Oncology): The 1H-pyrrolo[3,2-c]pyridine scaffold is a highly potent hinge-binding motif for kinase inhibitors. It has been successfully utilized to design orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical component of the spindle assembly checkpoint that is overexpressed in aneuploid tumors[2].
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Microtubule Disruption: Derivatives of 1H-pyrrolo[3,2-c]pyridine act as potent colchicine-binding site inhibitors. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cell lines such as HeLa and MCF-7[3].
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Receptor Antagonism (Immunology): Analogous to 7-azaindole-3-acetic acid derivatives—which act as potent CRTh2 receptor antagonists for respiratory diseases[4]—the 5-azaindole-3-acetic acid framework offers similar spatial geometry with a distinct electronic distribution, making it an excellent candidate for targeted receptor modulation.
Fig 1: Pharmacological pathway of 5-azaindole derivatives in oncology.
Experimental Methodologies: Synthesis & Validation
Expertise & Causality: Direct synthesis of azaindoles via the classic Fischer indole synthesis is notoriously difficult. The electron-withdrawing pyridine ring destabilizes the required enamine intermediate and resists electrophilic cyclization. Therefore, the synthesis of ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate is best achieved by functionalizing the pre-formed 1H-pyrrolo[3,2-c]pyridine core[5].
The most reliable, self-validating protocol is the Glyoxylation-Reduction Pathway . Despite the electron-deficient nature of the pyridine ring, the C3 position of the pyrrole ring remains sufficiently nucleophilic to undergo Friedel-Crafts-type acylation.
Step-by-Step Protocol: Glyoxylation-Reduction
Phase 1: Electrophilic Acylation
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Preparation: Suspend Aluminum chloride (AlCl3, 2.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.
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Addition: Slowly add 1H-pyrrolo[3,2-c]pyridine (1.0 eq) to the suspension.
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Reaction: Dropwise add ethyl chlorooxoacetate (1.5 eq). Causality: The Lewis acid activates the acid chloride, directing the electrophilic attack exclusively to the highly nucleophilic C3 position of the 5-azaindole core.
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Workup: Stir for 2 hours, allowing the reaction to reach room temperature. Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography to yield the intermediate ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2-oxoacetate.
Phase 2: Carbonyl Reduction
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Preparation: Dissolve the intermediate (1.0 eq) in Trifluoroacetic acid (TFA).
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Reaction: Add Triethylsilane (Et3SiH, 3.0 eq) dropwise at room temperature, then heat to 60 °C for 12 hours. Causality: TFA serves a dual purpose—it solubilizes the azaindole and protonates the ketone, highly activating it toward hydride transfer from the Et3SiH.
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Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3, extract with DCM, and recrystallize to obtain pure ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate .
Fig 2: Step-by-step glyoxylation-reduction synthesis of the target azaindole acetate.
Analytical Characterization Standards
A robust synthetic protocol must be self-validating. To confirm the successful synthesis and purity of ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate, the following analytical benchmarks must be met:
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1H NMR (400 MHz, DMSO-d6): The diagnostic singlet of the pyrrole C2-H typically resonates at ~7.4 ppm. The electron-deficient pyridine ring shifts the C4-H proton significantly downfield (~8.8 ppm). The successful installation of the ethyl acetate moiety is confirmed by a sharp singlet for the methylene bridge (-CH2-COO-) at ~3.8 ppm, accompanied by the characteristic ethyl ester quartet (~4.1 ppm) and triplet (~1.2 ppm).
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LC-MS (ESI+): A prominent molecular ion peak at m/z 205.1 [M+H]+ provides definitive confirmation of the target mass (204.22 g/mol ), ensuring no over-reduction or structural degradation occurred during Phase 2[1].
References
1.[2] ACS Publications. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). 2.[3] Taylor & Francis. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. 3.[4] PubMed. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. 4.[5] Organic Chemistry Portal. Azaindole synthesis. 5.[1] PubChem. ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate (CID 46856462).
Sources
- 1. ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate | C11H12N2O2 | CID 46856462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
